3,4',5,6,7-Pentamethoxyflavone
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Overview
Description
3,4’,5,6,7-Pentamethoxyflavone is a naturally occurring flavonoid compound found in various plant sources, including citrus fruits. It belongs to the class of polymethoxyflavones, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, anticancer, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’,5,6,7-Pentamethoxyflavone typically involves the methylation of flavonoid precursors. One common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to achieve complete methylation of the hydroxyl groups on the flavonoid backbone .
Industrial Production Methods: Industrial production of 3,4’,5,6,7-Pentamethoxyflavone may involve extraction from natural sources such as citrus peels, followed by purification using chromatographic techniques. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4’,5,6,7-Pentamethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced flavonoid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines replace the methoxy groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide
Major Products: The major products formed from these reactions include oxidized flavonoids, reduced flavonoids, and substituted flavonoid derivatives .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive flavonoids and as a model compound for studying flavonoid chemistry.
Biology: Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant pathways.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties .
Mechanism of Action
The mechanism of action of 3,4’,5,6,7-Pentamethoxyflavone involves several molecular targets and pathways:
Anticancer Activity: It inhibits the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, sensitizing cancer cells to chemotherapeutic agents. .
Anti-inflammatory Activity: It modulates the production of inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB) pathway
Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes
Comparison with Similar Compounds
3,4’,5,6,7-Pentamethoxyflavone can be compared with other polymethoxyflavones such as:
5,7,3’,4’,5’-Pentamethoxyflavone: Similar in structure but with different biological activities, including inhibition of pancreatic lipase and reduction of lipid accumulation.
5’-Hydroxy-6,7,8,3’,4’-Pentamethoxyflavone: Known for its longevity-promoting effects and antioxidant properties.
3’,4’,5’,7,8-Pentamethoxyflavone: Exhibits unique biological activities due to the presence of additional methoxy groups.
Uniqueness: 3,4’,5,6,7-Pentamethoxyflavone is unique due to its specific arrangement of methoxy groups, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3,5,6,7-tetramethoxy-2-(4-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)17-20(26-5)16(21)15-13(27-17)10-14(23-2)18(24-3)19(15)25-4/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNRDLYPIYHOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334572 |
Source
|
Record name | 3,4',5,6,7-PENTAMETHOXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4472-73-5 |
Source
|
Record name | 3,4',5,6,7-PENTAMETHOXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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